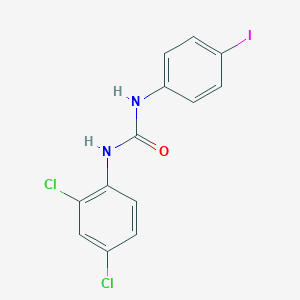![molecular formula C23H36N4O2 B5992523 1-[cyclohexyl(methyl)amino]-3-[3-[[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol](/img/structure/B5992523.png)
1-[cyclohexyl(methyl)amino]-3-[3-[[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[cyclohexyl(methyl)amino]-3-[3-[[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol is a complex organic compound that features a variety of functional groups, including an amino group, a pyrazole ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[cyclohexyl(methyl)amino]-3-[3-[[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide.
Amination: The alkylated pyrazole is reacted with an amine to introduce the amino group.
Coupling with phenol: The resulting intermediate is then coupled with a phenol derivative under basic conditions to form the phenoxy group.
Final assembly: The final step involves the coupling of the cyclohexylamine derivative with the previously synthesized intermediate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[cyclohexyl(methyl)amino]-3-[3-[[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol can undergo a variety of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the amino groups can yield nitroso or nitro derivatives, while reduction can yield secondary or tertiary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a ligand for biological receptors or as a probe for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[cyclohexyl(methyl)amino]-3-[3-[[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol would depend on its specific application. In a biological context, the compound could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring and amino groups may play key roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-[cyclohexyl(methyl)amino]-3-[3-[[methyl-[2-(1H-imidazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-[cyclohexyl(methyl)amino]-3-[3-[[methyl-[2-(1H-triazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol: Similar structure but with a triazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 1-[cyclohexyl(methyl)amino]-3-[3-[[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the pyrazole ring, in particular, may provide distinct binding interactions and reactivity compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-[3-[[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O2/c1-26(12-11-20-14-24-25-15-20)16-19-7-6-10-23(13-19)29-18-22(28)17-27(2)21-8-4-3-5-9-21/h6-7,10,13-15,21-22,28H,3-5,8-9,11-12,16-18H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNIXAFWHVXUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CNN=C1)CC2=CC(=CC=C2)OCC(CN(C)C3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(2,4,6-Trinitrophenoxy)naphthalen-1-yl]naphthalen-2-ol](/img/structure/B5992440.png)
![3-[1-(3-phenyl-2-propynyl)tetrahydro-1(2H)-pyridiniumyl]-1-propanesulfonate](/img/structure/B5992441.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}propanamide](/img/structure/B5992442.png)
![methyl 4-[5-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5992445.png)
![N-(2,4-DIMETHYL-6-NITROPHENYL)-N'-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA](/img/structure/B5992457.png)
![6-methyl-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5992466.png)
![5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5992472.png)
![ethyl 4-(2,4-dimethylphenyl)-2-{[4-(pentyloxy)benzoyl]amino}-3-thiophenecarboxylate](/img/structure/B5992477.png)
![({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)(4-METHYLPHENYL)DIOXO-LAMBDA~6~-SULFANE](/img/structure/B5992480.png)
![2-{4-AMINO-6-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL](/img/structure/B5992484.png)

![N-[1-{[2-(5,7-dibromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5992524.png)
![2-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)-5-hydroxybenzoic acid](/img/structure/B5992533.png)
![N'-[(Z)-(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5992540.png)
